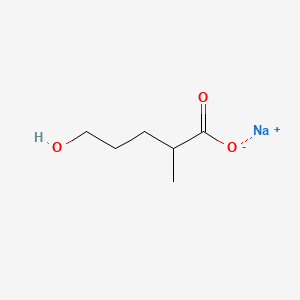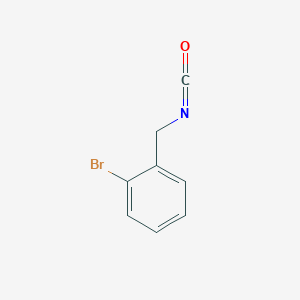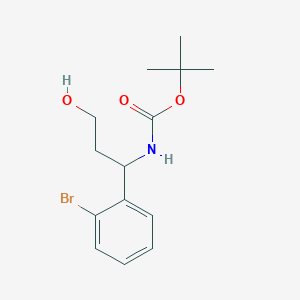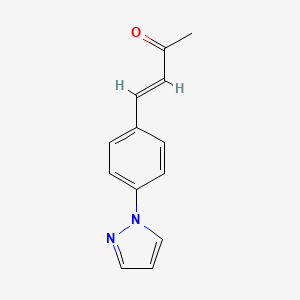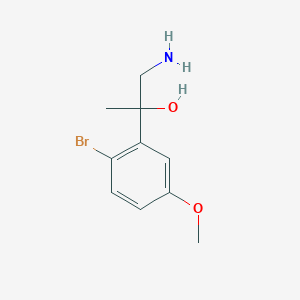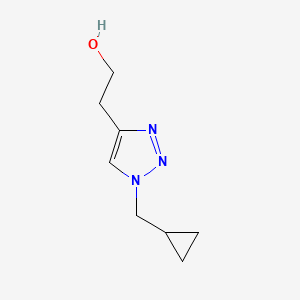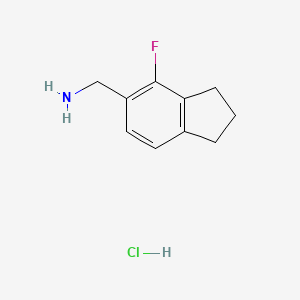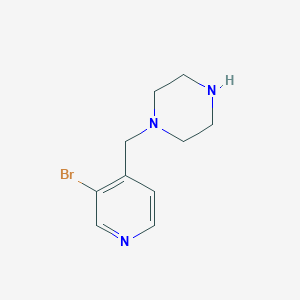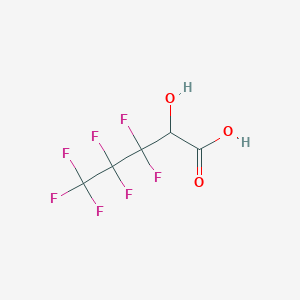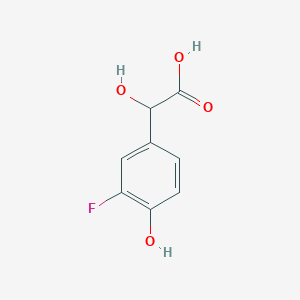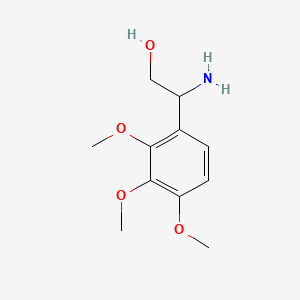![molecular formula C10H12O3 B13587515 Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl8-oxotricyclo[3210,2,7]octane-1-carboxylate is a complex organic compound with the molecular formula C10H12O3 It is known for its unique tricyclic structure, which includes three interconnected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by oxidation and esterification reactions to introduce the oxo and carboxylate functional groups, respectively. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various ester or amide derivatives.
Applications De Recherche Scientifique
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate: Unique due to its specific tricyclic structure and functional groups.
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound stands out due to its ester functional group, which imparts unique reactivity and solubility properties. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where specific functional groups are required for targeted reactions and interactions.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 8-oxotricyclo[3.2.1.02,7]octane-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-13-9(12)10-6-3-2-5(8(10)11)4-7(6)10/h5-7H,2-4H2,1H3 |
Clé InChI |
WOFOKKBMZGPDNC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12C3C1CC(C2=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


